(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone
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Overview
Description
“(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C13H16N6O3 . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including medicine and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the dimethylamino groups, and the 4-nitrophenyl group. These functional groups could potentially participate in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, the dimethylamino groups, and the 4-nitrophenyl group could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino groups could potentially make the compound basic, while the 4-nitrophenyl group could contribute to its reactivity .
Scientific Research Applications
Green Oxidizer in Propellants
The compound's analog, bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, has been identified as a green energetic oxidizer suitable for use in solid rocket propellants. Its high density, positive oxygen balance, and acceptable sensitivity make it an environmentally friendly alternative to ammonium perchlorate (Zhao et al., 2019).
Microwave-Assisted Synthesis in Drug Design
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone's related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been synthesized using a microwave-assisted Fries rearrangement. This method is catalyst- and solvent-free, indicating potential in efficient drug synthesis and design (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies in Chemical Synthesis
Similar compounds like 1,8,1',8'-Tetrakis(dimethylamino)-2,2'-dinaphthylmethanols have been studied for their structure and behavior. These studies contribute to understanding the molecular dynamics and applications of such compounds in various fields, including pharmaceuticals and material sciences (Pozharskii et al., 2010).
Role in Antiviral and Antitumor Activity
Triazol derivatives have been found to exhibit promising antiviral and antitumoral activities. For instance, some derivatives showed significant inhibition against coronavirus and tumor cells, suggesting their potential in medical applications (Jilloju et al., 2021).
Application in Organic Chemistry and Material Science
The synthesis and study of these compounds aid in advancing organic chemistry and material science, leading to the development of novel materials with unique properties. This is evident in the creation of new 1,2,4-triazole and triazolidin derivatives (Abosadiya et al., 2018).
Future Directions
properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-16(2)12-14-13(17(3)4)18(15-12)11(20)9-5-7-10(8-6-9)19(21)22/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZABHEOSPQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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